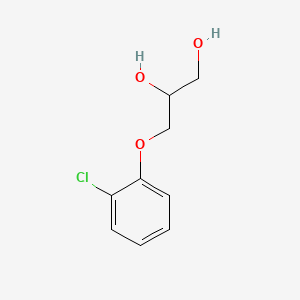
3-(o-Chlorophenoxy)-1,2-propanediol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Chlorophenoxy)-1,2-propanediol is an organic compound that belongs to the class of chlorophenoxy derivatives It is characterized by the presence of a chlorophenoxy group attached to a propanediol backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chlorophenoxy)-1,2-propanediol typically involves the reaction of 2-chlorophenol with epichlorohydrin under basic conditions. The reaction proceeds through the formation of an intermediate epoxide, which is subsequently opened by a nucleophilic attack from the 2-chlorophenol. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide to facilitate the nucleophilic attack and the opening of the epoxide ring.
Industrial Production Methods
In an industrial setting, the production of 3-(2-Chlorophenoxy)-1,2-propanediol can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reactant concentrations. Additionally, purification steps such as distillation or recrystallization may be employed to isolate the desired product.
化学反応の分析
Types of Reactions
3-(2-Chlorophenoxy)-1,2-propanediol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the propanediol moiety can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form the corresponding alcohols.
Substitution: The chlorine atom in the chlorophenoxy group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).
Major Products Formed
Oxidation: The major products are carbonyl compounds such as aldehydes or ketones.
Reduction: The major products are the corresponding alcohols.
Substitution: The major products are the substituted derivatives, such as amines or thiols.
科学的研究の応用
3-(2-Chlorophenoxy)-1,2-propanediol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of 3-(2-Chlorophenoxy)-1,2-propanediol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt the cell membrane integrity of microorganisms, leading to cell lysis and death. Additionally, the compound may interact with enzymes or receptors, modulating their activity and resulting in various biological effects.
類似化合物との比較
Similar Compounds
2-(2-Chlorophenoxy)ethanol: This compound is structurally similar but lacks the additional hydroxyl group present in 3-(2-Chlorophenoxy)-1,2-propanediol.
1-Heptylthio-3-(2′-chlorophenoxy)-2-propanol: This derivative contains a heptylthio group, which imparts different chemical and physical properties.
Uniqueness
3-(2-Chlorophenoxy)-1,2-propanediol is unique due to its specific structural features, such as the presence of both chlorophenoxy and propanediol moieties
特性
CAS番号 |
5112-21-0 |
|---|---|
分子式 |
C9H11ClO3 |
分子量 |
202.63 g/mol |
IUPAC名 |
3-(2-chlorophenoxy)propane-1,2-diol |
InChI |
InChI=1S/C9H11ClO3/c10-8-3-1-2-4-9(8)13-6-7(12)5-11/h1-4,7,11-12H,5-6H2 |
InChIキー |
UEDJPYLQEIVDLD-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)OCC(CO)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



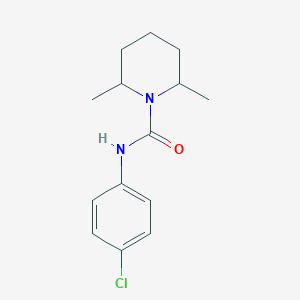

![7-Methyl-8-chloro-10-{2-[bis(2-hydroxyethyl)amino]ethyl}isoalloxazine hydrochloride](/img/structure/B11942671.png)
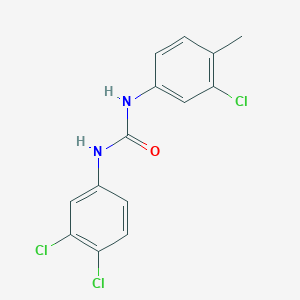
![2-((E)-{[4-(4-{[(E)-(2-hydroxyphenyl)methylidene]amino}phenoxy)phenyl]imino}methyl)phenol](/img/structure/B11942678.png)

![N-(2-Nitrodibenzo[b,d]furan-3-yl)acetamide](/img/structure/B11942688.png)

![1-Hydroxy-4-methylbicyclo[2.2.2]octan-2-one](/img/structure/B11942704.png)
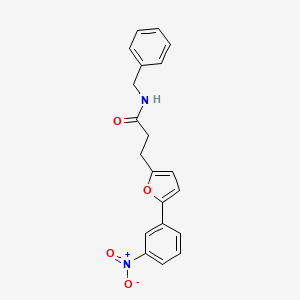
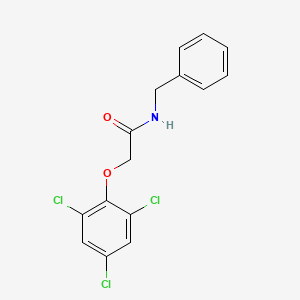
![Methyl n-[(benzyloxy)carbonyl]phenylalanylglycinate](/img/structure/B11942737.png)
![Methyl 4-[(e)-phenyldiazenyl]benzoate](/img/structure/B11942738.png)
